molecular formula C11H17Cl3N2O B1384094 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans CAS No. 2059909-60-1

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans

Katalognummer: B1384094
CAS-Nummer: 2059909-60-1
Molekulargewicht: 299.6 g/mol
InChI-Schlüssel: KKTPBPYPKNUZMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound 4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans (CAS: 2059909-60-1) is a bicyclic amine derivative featuring a trans-configuration at the cyclohexane ring (1R,4r stereochemistry). Its molecular formula is C₁₁H₁₄Cl₂N₂O, with a molecular weight of 275.15 g/mol (as dihydrochloride salt). The structure comprises a cyclohexane ring substituted with a 3-chloropyridin-2-yloxy group and an amine group, stabilized as a dihydrochloride salt for enhanced solubility and stability .

For example, similar compounds, such as iodopyridine analogs, are synthesized by reacting halogenated pyrimidines with aminocyclohexane derivatives under basic conditions (e.g., NaHCO₃ in DMAc) .

Eigenschaften

IUPAC Name

4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9;;/h1-2,7-9H,3-6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTPBPYPKNUZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=C(C=CC=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans (commonly referred to as the compound) is a chemical entity that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a chloropyridine moiety linked to a cyclohexanamine framework, which is significant for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H15ClN2OC_{11}H_{15}ClN_2O with a molecular weight of approximately 226.7 g/mol. The presence of both a chloropyridine and a cyclohexane ring contributes to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.7 g/mol
CAS Number1339331-90-6
SMILESNC1CCC(CC1)Oc1ncccc1Cl

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including protein kinases. This interaction can modulate various cell signaling pathways that are crucial in processes such as cell proliferation, apoptosis, and inflammation. The chloropyridine group may enhance lipophilicity, thereby improving binding affinity to biological targets.

Biological Assays and Findings

Research indicates that 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine exhibits significant activity in various biological assays:

  • Protein Kinase Modulation : The compound has shown potential as a modulator of protein kinases, which play critical roles in cancer signaling pathways. Studies suggest that it can induce apoptosis in cancer cell lines, indicating its potential as an anti-cancer agent.
  • Antimicrobial Activity : Preliminary studies have indicated that similar compounds exhibit antimicrobial properties. The presence of the chloropyridine moiety may contribute to this activity by disrupting bacterial cell membranes or inhibiting key enzymatic functions.
  • Cell Viability Assays : In vitro studies using MTT assays on various cell lines (e.g., A549 lung cancer cells) have demonstrated that the compound can reduce cell viability in a dose-dependent manner, highlighting its potential for therapeutic applications in oncology .

Case Studies

Several case studies have explored the efficacy of compounds structurally related to 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine:

  • Study on Apoptosis Induction : A study evaluated the apoptotic effects of structurally similar compounds on various cancer cell lines, revealing significant reductions in cell viability and increased markers of apoptosis when treated with these compounds.
  • Investigation of Antimicrobial Properties : Another study focused on the antimicrobial efficacy against Pseudomonas aeruginosa, demonstrating that derivatives of chloropyridine compounds inhibited biofilm formation and reduced virulence factor production .

Comparative Analysis with Related Compounds

The biological activity of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
4-(Pyridin-2-yloxy)cyclohexan-1-aminePyridine instead of chloropyridineModerate kinase inhibition
4-(3-Fluoropyridin-2-yloxy)cyclohexan-1-amineFluorinated pyridineAltered binding affinity
4-(Chlorophenyloxy)cyclohexan-1-amineChlorophenyl groupDifferent reactivity profile

These comparisons underscore how variations in substituents can significantly impact the biological properties and therapeutic potential of these compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine Hydrochloride (CAS: 1823506-45-1)
  • Molecular Formula : C₁₁H₁₆ClIN₂O
  • Molecular Weight : 367.62 g/mol
  • Key Differences: Substitution of the 3-chloro group with a 5-iodo group on the pyridine ring. Reported as a hydrochloride salt (vs. dihydrochloride), suggesting lower solubility in aqueous media .
4-(Pyridin-4-yloxy)cyclohexan-1-amine Dihydrochloride
  • Molecular Formula : C₁₁H₁₆Cl₂N₂O (estimated)

Cyclohexane Backbone Modifications

trans-4-Methylcyclohexanamine Hydrochloride (CAS: 334833-65-7)
  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 149.66 g/mol
  • Key Differences :
    • Simpler structure lacking the pyridinyloxy substituent.
    • The methyl group enhances hydrophobicity, reducing solubility compared to the target compound.
    • Widely used as a chiral building block in asymmetric synthesis .
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (CAS: N/A)
  • Molecular Formula : C₁₁H₂₃N₃
  • Molecular Weight : 197.32 g/mol (free base)
  • Key Differences :
    • Incorporation of a piperazine ring instead of pyridinyloxy.
    • Enhanced basicity due to the tertiary amine in piperazine, altering pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Salt Form and Solubility

Compound Salt Form Solubility (Relative)
Target Compound (trans) Dihydrochloride High (polar solvents)
5-Iodo Analog Hydrochloride Moderate
trans-4-Methylcyclohexanamine Hydrochloride Low (hydrophobic core)
4-(Morpholin-4-yl)cyclohexan-1-amine Dihydrochloride High

Vorbereitungsmethoden

Table 1: Synthesis of trans-Cyclohexan-1-amine Derivatives

Method Reagents Conditions Yield (%) Stereoselectivity References
Catalytic hydrogenation Cyclohexanone + NH3 80°C, 1 atm H2 75-80 >99% trans [EP2383253]
Reductive amination Cyclohexanone + NH3 NaBH4, 25°C 70-75 High trans

Table 2: Ether Formation with 3-Chloropyridine-2-ol

Method Reagents Conditions Yield (%) Notes References
Microwave-assisted SNAr 3-Chloropyridine-2-ol + amine 115°C, 1h 75-85 Rapid, high yield

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride?

Methodological Answer:
Synthesis optimization requires attention to:

  • Reaction Solvents : Dichloromethane (DCM) is commonly used for nucleophilic substitution due to its polarity and inertness. Sodium hydroxide may be employed to deprotonate intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC (>99% target) .
  • Safety : Use protective equipment (gloves, masks) and handle chlorinated intermediates in fume hoods to mitigate inhalation risks .
  • Yield Enhancement : Optimize molar ratios (e.g., 1:1.2 for cyclohexanamine to chloropyridinyl precursor) and reaction time (24–48 hrs at reflux) .

Basic Question: How can the stereochemical configuration (trans vs. cis) of the cyclohexane ring be confirmed?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (J values) in 1H NMR. Trans isomers typically show axial-equatorial proton couplings (J = 8–12 Hz), while cis isomers exhibit smaller J values (2–4 Hz) due to equatorial-equatorial proximity .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign the trans configuration, as demonstrated for analogous trans-2-aminocyclopentanol hydrochloride .
  • Polarimetry : Measure optical rotation if chiral centers are present (e.g., amine group stereochemistry) .

Advanced Question: What experimental strategies resolve contradictions in biological activity data for structurally similar arylcyclohexylamines?

Methodological Answer:

  • Comparative Bioassays : Test the compound alongside analogs (e.g., methoxisopropamine hydrochloride) under standardized conditions (e.g., MIC assays for antibacterial activity) to isolate structure-activity relationships .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may explain variability in cytotoxicity or efficacy .
  • Statistical Validation : Apply ANOVA or multivariate analysis to distinguish biological noise from significant trends, particularly in dose-response studies .

Advanced Question: How does the trans configuration influence interactions with biological targets (e.g., ion channels or enzymes)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model the compound’s binding to targets (e.g., NMDA receptors). The trans configuration may favor specific hydrogen-bonding patterns with residues like Asp312 or Tyr109 .
  • Functional Assays : Compare trans and cis isomers in patch-clamp electrophysiology to assess ion channel modulation efficiency .
  • Thermodynamic Studies : Measure binding affinities (Kd) via isothermal titration calorimetry (ITC) to quantify stereochemical effects on target engagement .

Advanced Question: How can researchers address discrepancies in spectral data (e.g., NMR or MS) during characterization?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 321.2) .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .
  • Collaborative Analysis : Share raw data with computational chemists for DFT-based spectral simulations to resolve ambiguities .

Advanced Question: What methodologies assess the environmental fate of this compound in non-target ecosystems?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light or soil microbiota (e.g., OECD 307 guidelines) to track breakdown products via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to evaluate acute toxicity (EC50 values) .
  • Adsorption Modeling : Apply Freundlich isotherms to predict soil adsorption coefficients (Kf), critical for assessing groundwater contamination risks .

Advanced Question: How can computational models improve reaction optimization for scaled synthesis?

Methodological Answer:

  • Quantum Chemistry : Use Gaussian or ORCA to calculate transition-state energies and identify rate-limiting steps (e.g., SN2 vs. SN1 pathways) .
  • Process Simulation : Implement Aspen Plus to model solvent recovery, distillation, and waste management for greener workflows .
  • Machine Learning : Train models on existing reaction data (e.g., temperature, catalyst load) to predict optimal conditions for yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans
Reactant of Route 2
Reactant of Route 2
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.